ethyl N-ethyl-N-(4-nitrophenyl)sulfonylcarbamate

Description

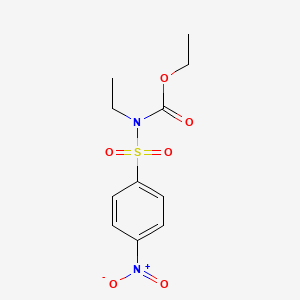

Ethyl N-ethyl-N-(4-nitrophenyl)sulfonylcarbamate is a carbamate derivative characterized by a sulfonyl group bridging an ethylamine moiety and a 4-nitrophenyl substituent. Its molecular structure combines electron-withdrawing (nitro group) and electron-donating (ethyl) components, influencing its reactivity and stability. Applications may include pharmaceutical intermediates or agrochemicals due to the nitro group’s role in bioactivity.

Properties

CAS No. |

64059-07-0 |

|---|---|

Molecular Formula |

C11H14N2O6S |

Molecular Weight |

302.31 g/mol |

IUPAC Name |

ethyl N-ethyl-N-(4-nitrophenyl)sulfonylcarbamate |

InChI |

InChI=1S/C11H14N2O6S/c1-3-12(11(14)19-4-2)20(17,18)10-7-5-9(6-8-10)13(15)16/h5-8H,3-4H2,1-2H3 |

InChI Key |

YJONQNIHVSIQFS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(=O)OCC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Carbamate Derivatives with Halogenated Aryl Groups

- (4-Nitrophenyl) N-[4-(4-Bromophenyl)Sulfonylphenyl]Carbamate (CAS 14193-09-0) Molecular Formula: C₁₉H₁₃BrN₂O₆S Key Differences: Replaces the ethyl group with a bromophenyl-sulfonylphenyl moiety. The nitro group retains strong electron-withdrawing properties, enhancing electrophilic reactivity .

- Ethyl N-[(4-Chlorophenyl)Sulfonylamino]Carbamate (CAS 6461-93-4) Molecular Formula: C₉H₁₁ClN₂O₄S Key Differences: Substitutes the nitro group with a chloro substituent. Impact: The chloro group is a weaker electron-withdrawing group than nitro, leading to reduced reactivity in nucleophilic substitution reactions. This compound may exhibit higher stability under acidic conditions .

Table 1: Comparison of Carbamate Derivatives

| Compound | Molecular Weight (g/mol) | Key Substituent | Electron Effect | Potential Application |

|---|---|---|---|---|

| Target Compound | ~325* | 4-Nitrophenyl | Strong EWG | Pharmaceuticals |

| Bromophenyl Analog (CAS 14193-09-0) | 475.97 | 4-Bromophenyl | Moderate EWG + Steric Bulk | Material Science |

| Chlorophenyl Analog (CAS 6461-93-4) | 278.72 | 4-Chlorophenyl | Weak EWG | Agrochemicals |

*Estimated based on analogous structures.

Sulfonamide and Azo-Based Analogs

N-Ethyl-N-(2-Hydroxyethyl) Perfluorooctanesulfonamide (CAS 34256-82-1)

- Key Differences : Contains a perfluorooctanesulfonyl group and a hydroxyethyl chain.

- Impact : Fluorinated chains impart extreme hydrophobicity and thermal stability, making this compound suitable for surfactants or fire-retardant materials. The sulfonamide group increases acidity (pKa ~1-2) compared to carbamates .

- 2-(N-Ethyl-N-(4-((4-Nitrophenyl)Azo)Phenyl)Amino)Ethyl 3-Thienylacetate Key Differences: Incorporates an azo (N=N) group and a thienylacetate moiety. Impact: The azo group enables conjugation, making this compound useful in conductive polymers or dyes. The thienyl group enhances π-orbital overlap, improving electrical conductivity .

Table 2: Functional Group Impact on Properties

| Compound Type | Functional Group | Key Property | Application Example |

|---|---|---|---|

| Target Carbamate | Sulfonylcarbamate | Moderate polarity, hydrolytic stability | Drug intermediates |

| Fluorinated Sulfonamide | Perfluoroalkyl | Hydrophobicity, thermal stability | Surfactants |

| Azo Polymer | Azo + Thienyl | Conjugation, conductivity | Organic electronics |

Perfluorinated Sulfonyl Glycinates

- Ethyl N-Ethyl-N-[(Tridecafluorohexyl)Sulfonyl]Glycinate (CAS 68957-53-9) Key Differences: Features a perfluorohexyl chain instead of the nitrophenyl group. Impact: Fluorine atoms drastically reduce surface tension and increase chemical inertness.

Research Findings and Trends

- Reactivity : Nitro-substituted carbamates (e.g., target compound) exhibit faster reaction rates in SNAr (nucleophilic aromatic substitution) compared to chloro or bromo analogs due to stronger electron withdrawal .

- Stability : Fluorinated compounds demonstrate superior thermal stability (decomposition >300°C) but are environmentally persistent, raising regulatory concerns .

- Characterization : Structural elucidation of analogs relies on NMR (e.g., ¹H/¹³C chemical shifts for nitro groups at δ ~8.2 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.